CID 85300158
Description
CID 85300158 is a PubChem Compound Identifier (CID) assigned to a chemical entity within the PubChem database, a comprehensive resource for chemical properties, bioactivity, and safety data . For instance, this compound could share similarities with compounds studied for substrate specificity (e.g., taurocholic acid, CID 6675) or synthetic intermediates (e.g., CAS 899809-61-1, CID 57892468) . Structural elucidation of CIDs often relies on techniques like GC-MS, LC-ESI-MS, and cheminformatic overlays, as demonstrated in studies of related compounds .
Properties
Molecular Formula |
C9H24SiSn |
|---|---|
Molecular Weight |
279.08 g/mol |
InChI |
InChI=1S/C6H15Si.3CH3.Sn/c1-6(2,3)7(4)5;;;;/h1-5H3;3*1H3; |
InChI Key |
AGBQITXGGDARLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)C.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 85300158 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods would depend on the specific chemical structure and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 85300158 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state product, while reduction could yield a lower oxidation state product.
Scientific Research Applications
CID 85300158 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in various industrial processes and product formulations.
Mechanism of Action
The mechanism of action of CID 85300158 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework is derived from methodologies in the provided evidence, focusing on structural analogs, functional properties, and biological relevance. Below is a synthesis of key comparison criteria:
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarity: Oscillatoxin derivatives (e.g., CID 101283546) and this compound may share polycyclic backbones, but substituents (e.g., methyl groups, hydroxyls) dictate bioactivity . Betulinic acid (CID 64971) and this compound could exhibit triterpenoid frameworks, common in natural product-derived therapeutics .
Functional Divergence :
- Unlike the CYP1A2 inhibition observed in CID 57892468 , this compound might target bile acid transporters (analogous to taurocholic acid, CID 6675) based on structural overlays .
- Synthetic accessibility varies: CID 57892468 is synthesized via amide coupling , whereas betulinic acid requires plant extraction .
Analytical Techniques: LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., ginsenosides) , a method applicable to this compound for structural validation. Cheminformatic tools (e.g., PubChem 3D overlays) enable comparative analysis of steric and electronic properties .
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
